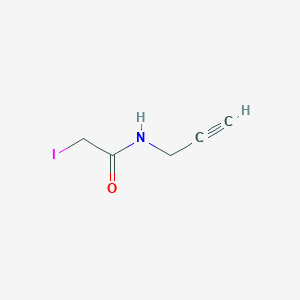

2-iodo-N-(prop-2-yn-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

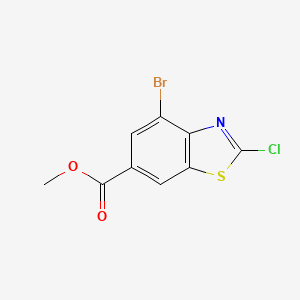

2-iodo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C5H6INO and a molecular weight of 223.01 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through the iodination and acetylation reactions of ethanolamine .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) and the InChI key is CSMMHDBFJDWUDO-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can be used as an intermediate in organic synthesis. It can be used to synthesize other iodine-containing organic compounds, or as an important raw material in drug synthesis .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

"2-iodo-N-(prop-2-yn-1-yl)acetamide" serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, Kobayashi et al. (2007) detailed the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides through iodine-mediated cyclization, which involves the use of iodine reagents similar to the structure of this compound (Kobayashi, Hashimoto, Shiokawa, Morikawa, & Konishi, 2007). This process highlights the compound's role in facilitating cyclization reactions, a fundamental step in constructing complex chemical structures.

Material Science and Coordination Chemistry

In the field of material science and coordination chemistry, acetamide derivatives, including those structurally related to "this compound," have been studied for their complex-forming abilities with metals. Alikberova et al. (2009) synthesized new acetamide complexes of lanthanum, gadolinium, and erbium iodides, showcasing the potential of acetamide derivatives in creating new materials with specific optical or magnetic properties (Alikberova, Al’bov, Malinovskaya, Golubev, Kravchenko, & Rukk, 2009).

Environmental Applications

In environmental chemistry, the detection and quantification of carbonyl compounds in water samples have been improved through the development of new fluorescent probes, like the one described by Houdier et al. (2000), which could potentially be synthesized using derivatives of "this compound" (Houdier, Perrier, Defrancq, & Legrand, 2000).

Astrochemistry

Furthermore, the study of acetamide in the interstellar medium (ISM) presents an intriguing application. Foo et al. (2018) discussed the formation of acetamide (C2H5NO) in ISM, suggesting that compounds with similar structures or functionalities, such as "this compound," could play a role in the formation of complex organic molecules in space (Foo, Surányi, Guljas, Szőri, Villar, Viskolcz, Csizmadia, Rágyanszki, & Fiser, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-iodo-N-(prop-2-yn-1-yl)acetamide is the reactive cysteinome in cells and tissues . The reactive cysteinome refers to the collection of cysteine residues in proteins that are susceptible to modifications such as oxidation and alkylation. These modifications can alter protein function and are involved in various biological processes.

Mode of Action

This compound acts as a thiol-reactive probe . It covalently labels the reactive cysteinome, allowing for its enrichment and quantification . This interaction with its targets results in changes to the proteins, which can then be analyzed to understand the compound’s effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents

Propiedades

IUPAC Name |

2-iodo-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMMHDBFJDWUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)

![4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2939036.png)

![2-[(2-ETHYLPHENYL)AMINO]-7-METHYL-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE](/img/structure/B2939038.png)

![5-bromo-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chlorobenzamide](/img/structure/B2939049.png)

![N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide](/img/structure/B2939050.png)

![3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2939053.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)